1-(4-Chloro-2-methoxy-1,3-thiazol-5-yl)ethanone
Description
1-(4-Chloro-2-methoxy-1,3-thiazol-5-yl)ethanone is a substituted thiazole derivative characterized by a ketone group at position 1, a chloro substituent at position 4, and a methoxy group at position 2 of the thiazole ring. Thiazole derivatives are widely studied for their diverse reactivity and applications in medicinal chemistry, agrochemicals, and materials science.
Properties
IUPAC Name |
1-(4-chloro-2-methoxy-1,3-thiazol-5-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO2S/c1-3(9)4-5(7)8-6(10-2)11-4/h1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCLZOKSYFFVPGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=C(S1)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloro-2-methoxy-1,3-thiazol-5-yl)ethanone typically involves the reaction of 4-chloro-2-methoxythiazole with ethanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine to facilitate the acylation process. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chloro-2-methoxy-1,3-thiazol-5-yl)ethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Studied for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis
Mechanism of Action
The mechanism of action of 1-(4-Chloro-2-methoxy-1,3-thiazol-5-yl)ethanone involves its interaction with specific molecular targets. The chloro and methoxy groups on the thiazole ring can participate in various interactions, including hydrogen bonding and hydrophobic interactions, which can influence the compound’s binding affinity and specificity towards its targets. The exact pathways and molecular targets may vary depending on the specific application and context .
Comparison with Similar Compounds
The following section compares the target compound with structurally related thiazol-5-yl ethanone derivatives, focusing on substituent effects, synthesis routes, spectral properties, and reactivity.
Structural Analogs and Substituent Effects
Table 1: Key Structural Analogs and Substituent Configurations
Key Observations :
- Electron Effects: The methoxy group (OCH₃) in the target compound donates electrons via resonance, while the chloro (Cl) withdraws electrons inductively. This contrast creates a polarized electronic environment, enhancing reactivity in electrophilic or nucleophilic reactions compared to analogs like 1-(2,4-dimethylthiazol-5-yl)ethanone, which lacks such polarity .
Spectral Properties
Table 3: Spectral Data Comparison
Analysis :
- The methoxy group in the target compound would produce a distinct singlet near δ 3.9, absent in methyl- or chloro-substituted analogs. The carbonyl (C=O) stretch in IR (~1655–1680 cm⁻¹) is consistent across analogs but slightly shifted due to substituent electronic effects .
Biological Activity
1-(4-Chloro-2-methoxy-1,3-thiazol-5-yl)ethanone is a thiazole-derived compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical formula of this compound is C₁₂H₁₀ClNO₂S, with a molecular weight of 267.73 g/mol. It features a thiazole ring substituted with a chloro and methoxy group, contributing to its unique biological profile. The compound exhibits a melting point of approximately 85-86 °C, indicating its stability under standard laboratory conditions .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The thiazole ring's substitution pattern allows for diverse interactions, including:
- Hydrogen Bonding : The presence of the methoxy and chloro groups facilitates hydrogen bonding with biological macromolecules.
- Hydrophobic Interactions : The thiazole ring contributes to hydrophobic interactions that enhance binding affinity towards specific targets.
These interactions may influence pathways involved in cell signaling, apoptosis, and other critical biological processes.
Antitumor Activity
Research indicates that thiazole derivatives, including this compound, exhibit significant antitumor properties. A study highlighted the structure-activity relationship (SAR) of various thiazole compounds, revealing that modifications to the thiazole ring can enhance cytotoxic effects against cancer cell lines. For instance:
| Compound | IC50 (µg/mL) | Cell Line |
|---|---|---|
| Compound 9 | 1.61 ± 1.92 | Anti-Bcl-2 Jurkat |
| Compound 10 | 1.98 ± 1.22 | Anti-A-431 |
These findings suggest that the presence of electron-donating groups and specific substitutions on the phenyl ring are crucial for enhancing antitumor activity .
Anticonvulsant Activity
Thiazole derivatives have also been investigated for their anticonvulsant properties. A series of compounds were synthesized and tested for their ability to prevent seizures in animal models, demonstrating promising results that warrant further exploration in clinical settings .
Antimicrobial Activity
The antimicrobial potential of thiazole compounds has been documented in various studies. For example, derivatives similar to this compound have shown efficacy against Gram-positive and Gram-negative bacteria, making them candidates for further development as antibacterial agents .
Case Studies
Several studies have explored the biological efficacy of thiazole derivatives:
- Antitumor Efficacy : A recent study evaluated a series of thiazole-based compounds against human glioblastoma and melanoma cell lines. Compounds with specific substitutions exhibited IC50 values comparable to established chemotherapeutics like doxorubicin.
- Molecular Docking Studies : In silico studies have been conducted to predict the binding affinity of this compound to various protein targets involved in cancer progression and neuroprotection, suggesting potential therapeutic applications in oncology and neurology .
Q & A
Q. What are the standard synthetic routes for 1-(4-Chloro-2-methoxy-1,3-thiazol-5-yl)ethanone, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The compound is typically synthesized via alkylation or condensation reactions. For example, a thiazole precursor (e.g., 2-amino-4-methyl-5-acetylthiazole) can undergo selective chlorination at the 4-position using POCl₃ or SOCl₂ under reflux conditions. Methoxy group introduction often involves nucleophilic substitution with sodium methoxide . Optimization strategies include:
- Catalyst Selection: Heterogeneous catalysts like Bleaching Earth Clay (pH 12.5) in PEG-400 improve reaction efficiency by reducing side products .
- Temperature Control: Maintaining 70–80°C during alkylation prevents decomposition of sensitive intermediates .
- Purification: Recrystallization in aqueous acetic acid enhances purity (>98%) .
Q. How is the structural characterization of this compound performed, and what spectroscopic markers are critical for validation?
Methodological Answer: Structural confirmation relies on:
- NMR Spectroscopy:
- ¹H NMR: A singlet at δ 2.45–2.50 ppm confirms the acetyl group (CH₃CO). The methoxy (-OCH₃) proton appears as a singlet at δ 3.80–3.85 ppm .
- ¹³C NMR: The carbonyl (C=O) resonates at ~195 ppm, while the thiazole carbons appear at 125–150 ppm .
- IR Spectroscopy: Stretching vibrations at 1680–1700 cm⁻¹ (C=O) and 750–760 cm⁻¹ (C-Cl) are diagnostic .
- X-ray Crystallography: For unambiguous confirmation, single-crystal studies reveal bond lengths (e.g., C-Cl: 1.73 Å) and dihedral angles between aromatic/thiazole rings .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across studies, particularly for antimicrobial screening?
Methodological Answer: Discrepancies in MIC (Minimum Inhibitory Concentration) values often arise from:
- Strain Variability: Use standardized strains (e.g., ATCC 25922 for E. coli) and CLSI guidelines for reproducibility .
- Solubility Limitations: Employ co-solvents like DMSO (≤1% v/v) to ensure compound dissolution without cytotoxicity .
- Synergistic Effects: Test combinations with known antibiotics (e.g., ciprofloxacin) to distinguish direct activity from potentiation .
Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to identify electrophilic centers. The 4-chloro position shows high Fukui indices (f⁻ ≈ 0.15), indicating susceptibility to nucleophilic attack .
- Molecular Dynamics (MD): Simulate solvent effects (e.g., ethanol vs. DMF) to predict reaction pathways. Polar aprotic solvents stabilize transition states, accelerating substitution .
Q. What crystallographic techniques address challenges in resolving hydrogen-bonding networks for derivatives of this compound?
Methodological Answer:
- Low-Temperature Data Collection: At 100 K, thermal motion reduction improves resolution (e.g., R-factor < 0.04) .
- Hydrogen Atom Refinement: Use SHELXL with riding models (C–H = 0.95–1.00 Å) and isotropic displacement parameters (Uiso = 1.2–1.5 Ueq) .
- Intermolecular Interactions: Identify bifurcated C–H⋯O bonds (2.5–3.0 Å) and π-π stacking (3.4–3.6 Å) to map supramolecular architectures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
